ethyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate
Description
Ethyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate is a heterocyclic compound featuring a thiophene core substituted with methyl groups at positions 4 and 5, an ethyl ester at position 3, and a benzodioxole-containing carboxamide moiety at position 2. However, its specific biological activity and physicochemical properties remain understudied in the provided evidence.
Properties
IUPAC Name |
ethyl 2-(1,3-benzodioxole-5-carbonylamino)-4,5-dimethylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5S/c1-4-21-17(20)14-9(2)10(3)24-16(14)18-15(19)11-5-6-12-13(7-11)23-8-22-12/h5-7H,4,8H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCODLJVDBQPQFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Aromatic Substituents
- Methyl 2-{[(3-Chloroanilino)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate (): Key Differences: Replaces the 1,3-benzodioxole group with a 3-chloroanilino moiety and uses a methyl ester instead of ethyl.
- Ethyl 2-[(3,4-Dichlorobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate (): Key Differences: Incorporates a bicyclic cycloocta[b]thiophene system and 3,4-dichlorobenzoyl group. Implications: The larger ring system may influence conformational flexibility and membrane permeability.
Analogues with Varied Ester Groups
- Ethyl 5-Hydroxy-4,7-dioxo-3-phenyl-4,7-dihydrobenzo[b]thiophene-2-carboxylate ():
- Key Differences : Features a benzo[b]thiophene core with ketone and hydroxyl groups, lacking the 4,5-dimethyl and benzodioxole substituents.
- Physicochemical Data : Melting point = 174–178°C; IR peaks at 1774 cm⁻¹ (ester C=O) and 1721 cm⁻¹ (ketone C=O) .
- Implications : The absence of methyl groups and presence of polar ketones may reduce lipophilicity (logP) compared to the target compound.
Analogues with Different Heterocyclic Cores
- Ethyl 2-[5-(4-Chlorophenyl)-2-methyl-1H-imidazol-4-yl]acetate (, Compound F):
- Key Differences : Replaces the thiophene core with an imidazole ring and includes a 4-chlorophenyl substituent.
- Implications : The imidazole core introduces basicity (pKa ~7), enabling protonation at physiological pH, which is absent in the thiophene-based target compound. This may affect cellular uptake and target engagement .
Discussion of Substituent Effects
- Benzodioxole vs. Halogenated Aromatics : The 1,3-benzodioxole group in the target compound may confer metabolic resistance due to the methylenedioxy bridge, whereas halogenated analogues (e.g., 3-chloro or 3,4-dichloro) could improve target affinity but increase toxicity risks .
- Ester Group Variations : Ethyl esters generally offer a balance between lipophilicity and hydrolysis rates compared to methyl esters, which may degrade faster in vivo .
- Thiophene vs. Imidazole Cores : Thiophenes are more lipophilic and less basic than imidazoles, favoring passive diffusion across membranes but limiting ionic interactions with targets .
Q & A
Q. What are the recommended synthetic routes for ethyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate?
A common method involves cyanoacetylation of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate followed by Knoevenagel condensation with substituted benzaldehydes. The reaction is catalyzed by piperidine and acetic acid in toluene, yielding products in 72–94% purity after recrystallization . Alternative routes include benzoylisothiocyanate-mediated synthesis in 1,4-dioxane under ambient conditions .
Q. Which characterization techniques are critical for structural confirmation and purity assessment?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms functional group positioning, while Infrared (IR) spectroscopy identifies carbonyl and amide bonds. Mass spectrometry validates molecular weight, and Thin-Layer Chromatography (TLC) monitors reaction progress. High-Performance Liquid Chromatography (HPLC) ensures purity (>95%) .
Q. What safety protocols are essential for handling this compound?
The compound is classified as a skin irritant (Category 2) and respiratory hazard (Specific Target Organ Toxicity, Category 3). Use nitrile gloves, safety goggles, and fume hoods during handling. Spills require neutralization with inert absorbents (e.g., vermiculite) and disposal as hazardous waste .
Advanced Research Questions
Q. How can computational chemistry optimize reaction pathways for this compound?
Quantum chemical calculations (e.g., density functional theory) predict reaction intermediates and transition states, while machine learning models analyze experimental datasets to identify optimal conditions (e.g., solvent polarity, temperature). ICReDD’s integrated computational-experimental workflow reduces trial-and-error approaches by 40–60% .
Q. How do structural modifications influence biological activity?
Substitutions on the benzodioxole ring (e.g., electron-withdrawing groups like nitro or halogens) enhance antioxidant activity by increasing electrophilicity, as shown in DPPH radical scavenging assays (IC₅₀ values: 12–28 µM). Conversely, bulky substituents reduce anti-inflammatory efficacy in carrageenan-induced edema models .
Q. What strategies resolve contradictions in reported biological data?
Comparative studies using isogenic cell lines and standardized assay protocols (e.g., fixed incubation times, controlled ROS levels) minimize variability. For example, discrepancies in cytotoxicity (IC₅₀ ranging 5–50 µM) are resolved by normalizing data to ATP-based viability assays .
Methodological Guidance
- Synthesis Optimization : Use Design of Experiments (DoE) to vary substituents on the benzodioxole ring and thiophene core. Track reaction progress via TLC (Rf = 0.3–0.5 in hexane:ethyl acetate 7:3) .
- Biological Assays : For antioxidant testing, employ the ABTS⁺ assay (λ = 734 nm) with Trolox as a positive control. For anti-inflammatory studies, use LPS-induced RAW 264.7 macrophages and measure NO production via Griess reagent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
